molecular formula C15H10Cl2N2O4S B3018410 N-(3,4-dichlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 473244-70-1

N-(3,4-dichlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No. B3018410
CAS RN: 473244-70-1
M. Wt: 385.22
InChI Key: WJRMJDQODQRINZ-UHFFFAOYSA-N
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Description

The compound "N-(3,4-dichlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzothiazole acetamide derivatives and their synthesis, molecular structures, and potential as antimicrobial agents. These compounds are characterized by the presence of a benzothiazole moiety and an acetamide group, which are common to the target compound of interest.

Synthesis Analysis

The synthesis of related benzothiazole acetamide derivatives typically involves the reaction of benzothiazoles with various reagents. For instance, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid . Another synthesis pathway involves the reaction of 2-aminobenzothiazole with chloroacetylchloride, followed by reactions with other reagents such as hydrazine hydrate and dichloroquinoline . These methods suggest that the target compound could potentially be synthesized through similar pathways, involving the reaction of appropriate benzothiazole derivatives with chlorinated reagents to introduce the dichlorophenyl group.

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding and other intermolecular interactions. For example, N-(benzo[d]thiazol-2-yl)acetamide molecules form hydrogen-bonded assemblies, which are influenced by the substituents on the benzothiazole moiety . Similarly, other compounds in this class exhibit various intermolecular interactions such as N-H...O, N-H...N, and C-H...N hydrogen bonds, which contribute to the formation of three-dimensional arrays in the crystal structure . These findings suggest that the target compound may also exhibit a complex array of intermolecular interactions, influencing its crystalline structure and stability.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the target compound. However, they do discuss the reactivity of similar benzothiazole acetamide derivatives. For instance, the presence of reactive groups such as chloromethyl in benzoxazole derivatives opens up possibilities for further chemical modifications . This implies that the target compound may also participate in various chemical reactions, potentially leading to the formation of new derivatives with different pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives are influenced by their molecular structure and intermolecular interactions. The compounds discussed in the papers exhibit solid-state properties that are determined by their crystal structures . Additionally, the antimicrobial activity of these compounds suggests that they have significant biological relevance, which is a direct consequence of their chemical properties . The target compound's physical and chemical properties, such as solubility, melting point, and biological activity, would likely be influenced by the presence of the dichlorophenyl group and the trioxo-benzothiazol moiety.

Scientific Research Applications

Photochemical Applications and Light Harvesting Efficiency

Research on benzothiazolinone acetamide analogs, including compounds structurally related to N-(3,4-dichlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, demonstrates their potential in photochemical applications. Spectroscopic and quantum mechanical studies have shown that these compounds can serve as photosensitizers in dye-sensitized solar cells (DSSCs), exhibiting good light harvesting efficiency (LHE) and favorable free energy for electron injection, making them suitable for photovoltaic applications. Their non-linear optical (NLO) activity has also been investigated, revealing variations in second-order hyperpolarizability among the compounds, which is significant for optical applications (Mary et al., 2020).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O4S/c16-11-6-5-9(7-12(11)17)18-14(20)8-19-15(21)10-3-1-2-4-13(10)24(19,22)23/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRMJDQODQRINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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